molecular formula C13H12FNO2S B8506967 Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate

Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate

Cat. No. B8506967
M. Wt: 265.31 g/mol
InChI Key: IEPJVHULVDHSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

IEPJVHULVDHSMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorothiobenzamide (8.94 g, 57.6 mmol) in ethanol (70 mL) was added ethyl 4-chloroacetoacetate (7.8 mL, 58 mmol). The reaction was heated at reflux for 4 hours, treated with an addition aliquot of ethyl 4-chloroacetoacetate (1.0 mL, 7.4 mmol) and refluxed for an additional 3.5 hours. The reaction was then concentrated and the residue was partitioned between ethyl acetate (200 mL) and aqueous NaHCO3 (200 mL). The organic layer was combined with a backextract of the aqueous layer (ethyl acetate, 1×75 mL), dried (Na2SO4) and concentrated. The resulting amber oil was purified by flash chromatography using a hexane/ethyl acetate gradient to afford ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate as a low melting, nearly colorless solid (13.58 g, 89%).
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

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